molecular formula C19H17N3O4S2 B2928545 4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-42-7

4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No. B2928545
CAS RN: 477860-42-7
M. Wt: 415.48
InChI Key: KGYSXGKRQGJXAB-UHFFFAOYSA-N
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Description

“4-methoxy-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound with the molecular formula C19H17N3O4S2 . It is also known as N’-(4-methoxybenzenesulfonyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17N3O3S2/c1-12-7-9-13 (10-8-12)27 (24,25)21-20-18 (23)17-11-15-14-5-3-4-6-16 (14)22 (2)19 (15)26-17/h3-11,21H,1-2H3, (H,20,23) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 415.49 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

4-Methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide is a compound involved in various synthesis processes and characterized using different analytical techniques. For instance, the synthesis of novel compounds through microwave-assisted condensation with different cyclic imides and their evaluation for anticancer activity illustrates the chemical versatility and potential therapeutic applications of compounds with benzenesulfonohydrazide groups (Kumar et al., 2015).

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivative groups, such as zinc phthalocyanines substituted with benzenesulfonamide groups, demonstrate significant potential in photodynamic therapy for cancer treatment. Their properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Thiazolidinones bearing sulfonamide groups, derived from benzenesulfonohydrazides, have shown significant anticonvulsant activity in animal models. This suggests their potential as leads for further investigation in the development of new anticonvulsant drugs (Siddiqui et al., 2010).

Sensor Probe Development

The synthesis and characterization of methoxybenzylidenebenzenesulfonohydrazide compounds for the selective detection of ions, such as gallium (Ga3+), illustrate the potential of benzenesulfonohydrazide derivatives in developing sensor probes for biological and environmental applications. The sensitivity, limit of detection (LOD), and limit of quantification (LOQ) of these sensors show promising results for practical applications (Hussain et al., 2018).

properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-22-16-6-4-3-5-14(16)15-11-17(27-19(15)22)18(23)20-21-28(24,25)13-9-7-12(26-2)8-10-13/h3-11,21H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSXGKRQGJXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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